3-amino-6-(propan-2-yl)-N-[4-(trifluoromethoxy)phenyl]-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide
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Overview
Description
3-amino-6-(propan-2-yl)-N-[4-(trifluoromethoxy)phenyl]-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including an amino group, an isopropyl group, a trifluoromethoxyphenyl group, and a thieno[2,3-b]naphthyridine core. These structural elements contribute to its diverse chemical reactivity and potential utility in medicinal chemistry, materials science, and other areas of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(propan-2-yl)-N-[4-(trifluoromethoxy)phenyl]-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the construction of the thieno[2,3-b]naphthyridine core, followed by the introduction of the amino group, isopropyl group, and trifluoromethoxyphenyl group. Key steps may include:
Formation of the Thieno[2,3-b]naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.
Addition of the Isopropyl Group: Alkylation reactions using isopropyl halides or related compounds.
Attachment of the Trifluoromethoxyphenyl Group: This step may involve nucleophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield, purity, and cost-effectiveness. This may involve the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(propan-2-yl)-N-[4-(trifluoromethoxy)phenyl]-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: Reduction of the nitro group (if formed) back to the amino group.
Substitution: The trifluoromethoxyphenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Industrial Applications: Potential use in the synthesis of advanced polymers or other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-6-(propan-2-yl)-N-[4-(trifluoromethoxy)phenyl]-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-(propan-2-yl)-N-[4-(trifluoromethyl)phenyl]-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide
- 3-amino-6-(propan-2-yl)-N-[4-(methoxy)phenyl]-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide
Uniqueness
The presence of the trifluoromethoxy group in 3-amino-6-(propan-2-yl)-N-[4-(trifluoromethoxy)phenyl]-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide distinguishes it from similar compounds. This group can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it unique and potentially more effective in certain applications.
Properties
IUPAC Name |
3-amino-6-propan-2-yl-N-[4-(trifluoromethoxy)phenyl]-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2S/c1-11(2)28-8-7-16-12(10-28)9-15-17(25)18(31-20(15)27-16)19(29)26-13-3-5-14(6-4-13)30-21(22,23)24/h3-6,9,11H,7-8,10,25H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLDIMFIMYLTJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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